An In-depth Technical Guide to (3-Allylphenyl)(propyl)sulfane: Structure, Properties, Synthesis, and Characterization
An In-depth Technical Guide to (3-Allylphenyl)(propyl)sulfane: Structure, Properties, Synthesis, and Characterization
Abstract: This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, a putative synthetic route, and detailed characterization methodologies for (3-Allylphenyl)(propyl)sulfane. As a novel or sparsely documented compound, this guide leverages established principles and data from structurally analogous aryl-allyl and aryl-propyl sulfides to construct a predictive and robust framework for researchers, scientists, and drug development professionals. The methodologies described herein are designed to be self-validating, ensuring scientific rigor in the exploration of this compound.
Introduction and Molecular Structure Elucidation
(3-Allylphenyl)(propyl)sulfane is an organosulfur compound featuring a propyl group and a 3-substituted allylphenyl group attached to a central sulfur atom. The novelty of this specific substitution pattern necessitates a detailed examination based on fundamental chemical principles and extrapolation from well-characterized related molecules.
The core structure consists of a benzene ring substituted with an allyl group (CH₂CH=CH₂) at the meta-position (position 3). This entire aryl moiety is bonded to a sulfur atom, which is, in turn, bonded to a propyl group (CH₂CH₂CH₃). The systematic IUPAC name for this compound is 1-(allyl)-3-(propylthio)benzene.
Molecular Formula: C₁₂H₁₆S
Molecular Weight: 192.32 g/mol
Chemical Structure:
The presence of both an allyl group and a sulfide linkage suggests potential for a rich and diverse reactivity profile, making it a compound of interest for further investigation in various fields, including materials science and medicinal chemistry.
Predicted Physicochemical and Spectroscopic Properties
Due to the absence of experimental data for (3-Allylphenyl)(propyl)sulfane, the following properties are predicted based on analogous compounds such as Phenyl propyl sulfide and Allylphenyl sulfide.[1][2][3][4]
| Property | Predicted Value | Rationale/Reference Analog |
| Physical State | Colorless to pale yellow liquid | Common for aryl sulfides of similar molecular weight. |
| Boiling Point | ~240-260 °C at 760 mmHg | Extrapolated from Phenyl propyl sulfide (222.6 °C) with an added allyl group increasing molecular weight.[3] |
| Density | ~0.98 - 1.02 g/cm³ | Similar to Phenyl propyl sulfide (0.99 g/cm³).[3] |
| Refractive Index | ~1.55 - 1.57 | In line with Phenyl propyl sulfide (1.5551).[3][4] |
| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, diethyl ether, dichloromethane) | Typical for non-polar organic sulfides. |
| ¹H NMR | See detailed prediction below | Based on characteristic shifts of allyl, propyl, and substituted benzene protons. |
| ¹³C NMR | See detailed prediction below | Based on characteristic shifts of allyl, propyl, and substituted benzene carbons. |
| Mass Spec (EI) | Molecular ion (M⁺) at m/z = 192. Key fragments from loss of propyl (m/z = 149) and allyl (m/z = 151) groups. | Based on fragmentation patterns of similar sulfides. |
| IR Spectroscopy | See detailed prediction below | Characteristic peaks for C-S, C=C (allyl), and aromatic C-H stretches. |
Predicted Spectroscopic Data:
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¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.40 (m, 4H, Ar-H)
-
δ 5.90-6.00 (m, 1H, -CH=CH₂)
-
δ 5.00-5.15 (m, 2H, -CH=CH₂ )
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δ 3.40 (d, 2H, Ar-CH₂ -CH=)
-
δ 2.85 (t, 2H, S-CH₂ -CH₂CH₃)
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δ 1.60-1.75 (m, 2H, -CH₂-CH₂ -CH₃)
-
δ 1.00 (t, 3H, -CH₂CH₂-CH₃ )
-
-
¹³C NMR (CDCl₃, 100 MHz):
-
δ 138.0 (Ar-C)
-
δ 137.0 (-C H=CH₂)
-
δ 130.0, 128.5, 127.0, 126.0 (Ar-CH)
-
δ 116.0 (-CH=C H₂)
-
δ 40.0 (Ar-C H₂)
-
δ 35.0 (S-C H₂)
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δ 23.0 (-C H₂-CH₃)
-
δ 13.5 (-C H₃)
-
-
IR (neat, cm⁻¹):
-
3075 (aromatic C-H stretch)
-
2960, 2925, 2870 (aliphatic C-H stretch)
-
1640 (C=C stretch, allyl)
-
1590, 1480 (aromatic C=C stretch)
-
990, 915 (C-H out-of-plane bend, allyl)
-
~700 (C-S stretch)
-
Proposed Synthesis Workflow
A plausible and efficient synthesis of (3-Allylphenyl)(propyl)sulfane can be achieved via a nucleophilic substitution reaction. The proposed workflow involves the reaction of 3-allylthiophenol with a propyl halide in the presence of a base.
Diagram of Proposed Synthesis Workflow
Caption: Proposed synthesis workflow for (3-Allylphenyl)(propyl)sulfane.
Detailed Experimental Protocol
Materials:
-
3-Allylthiophenol
-
1-Bromopropane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetone, anhydrous
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel (for column chromatography)
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
To a solution of 3-allylthiophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).
-
Stir the mixture vigorously at room temperature for 30 minutes. The base deprotonates the thiol to form the more nucleophilic thiophenolate.
-
Add 1-bromopropane (1.1 eq) dropwise to the reaction mixture.
-
Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
Dissolve the crude product in diethyl ether and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting oil by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure (3-Allylphenyl)(propyl)sulfane.
Characterization and Quality Control Workflow
A robust characterization workflow is essential to confirm the identity and purity of the synthesized (3-Allylphenyl)(propyl)sulfane.
Diagram of Characterization Workflow
Caption: Logical workflow for the characterization of synthesized compounds.
Detailed Characterization Methodologies
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: To confirm the presence and connectivity of all proton environments. The integration of the signals should correspond to the number of protons in the proposed structure.
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
2D NMR (COSY, HSQC): To definitively assign proton-proton and proton-carbon correlations, confirming the connectivity of the allyl and propyl chains to the aromatic ring and sulfur atom.
-
-
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS): To assess purity and obtain the electron ionization (EI) mass spectrum. The fragmentation pattern should be consistent with the proposed structure.
-
High-Resolution Mass Spectrometry (HRMS): To determine the exact mass of the molecular ion, which should be within ±5 ppm of the calculated theoretical mass for C₁₂H₁₆S.
-
-
Infrared (IR) Spectroscopy:
-
To identify the key functional groups present in the molecule. The spectrum should show characteristic absorption bands for aromatic C-H, aliphatic C-H, C=C (allyl), and C-S bonds.
-
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling (3-Allylphenyl)(propyl)sulfane. Based on data for analogous compounds like allyl phenyl sulfone and other sulfides, the following precautions are advised.[5][6]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses with side shields, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.[5][7]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Potential Applications and Future Research
While the specific applications of (3-Allylphenyl)(propyl)sulfane are yet to be explored, its structural motifs suggest several areas of potential interest:
-
Drug Discovery: The sulfide moiety is present in numerous bioactive compounds. The combination with an allyl group could lead to novel therapeutic agents.
-
Flavor and Fragrance: Many organosulfur compounds are known for their distinct aromas and are used in the flavor and fragrance industry.[8][9]
-
Materials Science: The allyl group provides a site for polymerization, suggesting potential use as a monomer for specialty polymers and materials.
Future research should focus on the synthesis and full characterization of this compound, followed by an investigation into its biological activity and material properties.
References
-
NIST. (n.d.). Allylphenyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of allyl p-tolyl sulfide. Retrieved from [Link]
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The Good Scents Company. (n.d.). Allyl propyl sulfide. Retrieved from [Link]
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PubChem. (n.d.). Phenyl propyl sulfide. National Institutes of Health. Retrieved from [Link]
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Wikipedia. (n.d.). Allyl propyl disulfide. Retrieved from [Link]
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NIST. (n.d.). Allylphenyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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GSRS. (n.d.). 3-PHENYLPROPYL PHENYL SULFONE. Retrieved from [Link]
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NIST. (n.d.). Allylphenyl sulfide. NIST Chemistry WebBook. Retrieved from [Link]
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LookChem. (n.d.). PHENYL N-PROPYL SULPHIDE. Retrieved from [Link]
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Organic Syntheses. (n.d.). Phenyl vinyl sulfide. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Allylic sulfide synthesis by C-S coupling. Retrieved from [Link]
- Google Patents. (n.d.). CN102126995A - Improved preparation process of phenyl vinyl sulfone.
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